

Spectroscopic and Analytical Profile of C.I. Pigment Violet 32: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **C.I. Pigment Violet 32** (CAS No. 12225-08-0), a benzimidazolone monoazo pigment. While complete, publicly available datasets for UV-Vis, IR, and NMR are not readily consolidated, this document outlines the known spectral information, provides detailed experimental protocols for pigment analysis, and presents a typical workflow for its quality control.

Chemical and Physical Properties

C.I. Pigment Violet 32 is a synthetic organic pigment valued for its reddish-purple hue and is utilized in various applications, including paints, printing inks, and plastics.[1][2] Key identifying information is summarized in the table below.



Property	Value
C.I. Name	Pigment Violet 32
C.I. Number	12517
CAS Number	12225-08-0[1]
Molecular Formula	C27H24N6O7S[1]
Molecular Weight	576.58 g/mol [1]
Chemical Class	Monoazo Benzimidazolone
Manufacturing Method	Diazotization of 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide and coupling with 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[1]

Spectroscopic Data Summary

Detailed spectroscopic data for **C.I. Pigment Violet 32** is not extensively published. The pigment's low solubility in common solvents poses a significant challenge for techniques like solution-state NMR.



Spectroscopic Technique	Data Summary
UV-Visible (UV-Vis)	Specific \(\text{\text{max}} \) values in various solvents are not readily available in the public domain. The pigment exhibits a reddish-purple color, indicating significant absorption in the green-yellow region of the visible spectrum.
Infrared (IR)	An FT-IR spectrum for C.I. Pigment Violet 32 is cataloged in the Infrared and Raman Users Group (IRUG) spectral database.[3] The spectrum would be expected to show characteristic peaks for N-H, C=O, C=C, C-N, and SO ₂ stretching and bending vibrations corresponding to its molecular structure.
Nuclear Magnetic Resonance (NMR)	Due to the inherent low solubility of organic pigments, obtaining high-resolution ¹ H and ¹³ C NMR spectra in common deuterated solvents is challenging. No definitive NMR data for the final pigment is publicly available. Analysis would likely require specialized solid-state NMR (ssNMR) techniques or the use of high-boiling, specialized solvents.
Raman	A Raman spectrum, acquired using a 785 nm laser source, is noted as being available in the SOPRANO spectral library.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of organic pigments like **C.I. Pigment Violet 32**.

UV-Visible Spectroscopy

• Objective: To determine the maximum absorption wavelength (λmax) and absorptivity of the pigment in a suitable solvent.



- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Procedure:
 - 1. A suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or concentrated sulfuric acid) is selected in which the pigment has adequate solubility.
 - 2. A stock solution of the pigment is prepared at a known concentration.
 - 3. A series of dilutions are made from the stock solution to create standards of varying concentrations.
 - 4. The spectrophotometer is blanked using the pure solvent.
 - 5. The absorbance of each standard is measured across the UV-Vis range (typically 200-800 nm).
 - 6. The λ max is identified as the wavelength with the highest absorbance.
 - 7. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity according to the Beer-Lambert law.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the pigment molecule.
- Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Procedure (using ATR):
 - 1. A small amount of the dry pigment powder is placed directly onto the ATR crystal.
 - 2. The sample is pressed firmly against the crystal using the instrument's pressure clamp to ensure good contact.
 - 3. A background spectrum of the clean, empty ATR crystal is recorded.
 - 4. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.



5. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the pigment's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed molecular structure of the pigment. As noted, this is challenging for insoluble pigments.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure (for potentially soluble fractions or precursors):
 - 1. An appropriate deuterated solvent (e.g., DMSO-d₆, TFA-d) is chosen to dissolve a small amount of the sample.
 - 2. The solution is filtered to remove any insoluble material.
 - 3. The sample is placed in an NMR tube.
 - 4. ¹H and ¹³C NMR spectra are acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
 - 5. Advanced techniques like COSY, HSQC, and HMBC may be used for complete structural assignment.
- Procedure (Solid-State NMR):
 - 1. The dry pigment powder is packed into a solid-state NMR rotor.
 - 2. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectra are acquired.
 - 3. This technique provides information about the carbon environments in the solid state, circumventing solubility issues.

Quality Control Workflow for C.I. Pigment Violet 32

The following diagram illustrates a typical workflow for the quality control and spectroscopic characterization of **C.I. Pigment Violet 32** during its manufacturing process.



Caption: Quality control workflow for C.I. Pigment Violet 32.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of C.I. Pigment Violet 32: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076289#spectroscopic-data-uv-vis-ir-nmr-for-c-i-pigment-violet-32]

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